molecular formula C17H22N2O B12142029 3,3-dimethyl-2-methylidene-N-(4-methylpyridin-2-yl)bicyclo[2.2.1]heptane-1-carboxamide

3,3-dimethyl-2-methylidene-N-(4-methylpyridin-2-yl)bicyclo[2.2.1]heptane-1-carboxamide

Cat. No.: B12142029
M. Wt: 270.37 g/mol
InChI Key: CJSGLUZKZUPZKF-UHFFFAOYSA-N
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Description

3,3-dimethyl-2-methylidene-N-(4-methylpyridin-2-yl)bicyclo[221]heptane-1-carboxamide is a complex organic compound featuring a bicyclic structure This compound is characterized by its unique arrangement of functional groups, including a pyridine ring and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-dimethyl-2-methylidene-N-(4-methylpyridin-2-yl)bicyclo[2.2.1]heptane-1-carboxamide typically involves multiple steps, starting from readily available precursors. One common approach is the Diels-Alder reaction, which forms the bicyclic core structure. This is followed by functional group modifications to introduce the pyridine and carboxamide groups.

    Diels-Alder Reaction: The initial step involves the reaction of a diene with a dienophile to form the bicyclic structure.

    Functional Group Modification:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3,3-dimethyl-2-methylidene-N-(4-methylpyridin-2-yl)bicyclo[2.2.1]heptane-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace certain functional groups with others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like halogens, acids, and bases are used depending on the specific substitution reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

3,3-dimethyl-2-methylidene-N-(4-methylpyridin-2-yl)bicyclo[2.2.1]heptane-1-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.

    Industry: It can be used in the development of new materials with specialized properties.

Mechanism of Action

The mechanism of action of 3,3-dimethyl-2-methylidene-N-(4-methylpyridin-2-yl)bicyclo[2.2.1]heptane-1-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[2.2.1]heptane Derivatives: Compounds with similar bicyclic structures but different functional groups.

    Pyridine Derivatives: Compounds featuring the pyridine ring but lacking the bicyclic core.

    Carboxamides: Molecules with the carboxamide group but different overall structures.

Uniqueness

The uniqueness of 3,3-dimethyl-2-methylidene-N-(4-methylpyridin-2-yl)bicyclo[221]heptane-1-carboxamide lies in its combination of a bicyclic core, a pyridine ring, and a carboxamide group

Properties

Molecular Formula

C17H22N2O

Molecular Weight

270.37 g/mol

IUPAC Name

3,3-dimethyl-2-methylidene-N-(4-methylpyridin-2-yl)bicyclo[2.2.1]heptane-1-carboxamide

InChI

InChI=1S/C17H22N2O/c1-11-6-8-18-14(9-11)19-15(20)17-7-5-13(10-17)16(3,4)12(17)2/h6,8-9,13H,2,5,7,10H2,1,3-4H3,(H,18,19,20)

InChI Key

CJSGLUZKZUPZKF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1)NC(=O)C23CCC(C2)C(C3=C)(C)C

Origin of Product

United States

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